1,1,2-Trimethylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

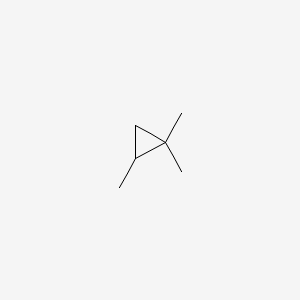

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trimethylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-5-4-6(5,2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIIJPAVISPOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871056 | |

| Record name | 1,1,2-Trimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4127-45-1 | |

| Record name | 1,1,2-Trimethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Trimethylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-Trimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-TRIMETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEB988ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1,2-Trimethylcyclopropane

This guide provides a comprehensive overview of 1,1,2-trimethylcyclopropane, a fascinating and structurally significant small carbocycle. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core aspects of its synthesis, elucidates its physicochemical and spectroscopic properties, and contextualizes its relevance within the broader landscape of organic chemistry. By integrating established synthetic protocols with mechanistic insights, this guide aims to be an authoritative resource for the scientific community.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a myriad of biologically active natural products and pharmaceutical agents.[1][2] Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imparts unique chemical reactivity and conformational rigidity. These characteristics make cyclopropane-containing molecules valuable as versatile synthetic intermediates and as modulators of biological activity. This compound, with its specific substitution pattern, serves as an excellent case study for exploring the synthesis and properties of this important class of compounds. This guide will provide a detailed exploration of its preparation and characterization.

Synthesis of this compound: A Mechanistic Approach

The construction of the sterically hindered this compound ring necessitates synthetic strategies that are both efficient and stereoselective. The primary and most effective methods involve the addition of a carbene or carbenoid to the double bond of 2-methyl-2-butene.

The Simmons-Smith Reaction: A Stereospecific Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its stereospecificity and functional group tolerance.[1][3][4] This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to both carbons of an alkene concurrently.[4]

2.1.1. Mechanistic Rationale

The choice of the Simmons-Smith reaction is predicated on its concerted mechanism, which ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[4][5] The reaction proceeds through a "butterfly-type" transition state, where the zinc carbenoid complexes with the alkene before the simultaneous formation of the two new carbon-carbon bonds.[1][3] This avoids the formation of discrete carbocationic intermediates, which could lead to undesired rearrangements, a significant consideration given the tertiary carbocation that could form from 2-methyl-2-butene.

A notable and often preferred variant is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4][6] This modification often leads to increased reactivity and higher yields.

Caption: The Simmons-Smith reaction pathway.

2.1.2. Detailed Experimental Protocol (Furukawa Modification)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Charging: The flask is charged with a solution of 2-methyl-2-butene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Carbenoid Generation: In a separate flask under nitrogen, a solution of diethylzinc (Et₂Zn, 1.2 eq) in anhydrous CH₂Cl₂ is prepared. To this solution, diiodomethane (CH₂I₂, 1.2 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes to form the zinc carbenoid.

-

Cyclopropanation: The freshly prepared carbenoid solution is transferred to the dropping funnel and added dropwise to the alkene solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Carbene Addition from Diazo Compounds

An alternative, albeit more hazardous, approach involves the generation of a carbene from a diazo compound, which then adds to the alkene.[7][8] The decomposition of diazomethane (CH₂N₂) or its derivatives, often facilitated by heat, light, or a transition metal catalyst (e.g., copper), generates a highly reactive carbene intermediate.[7][9]

2.2.1. Mechanistic Considerations

The addition of a singlet carbene to an alkene is a concerted and stereospecific process, similar to the Simmons-Smith reaction.[5][10] However, the high reactivity of free carbenes can lead to side reactions, such as C-H insertion, which can diminish the yield of the desired cyclopropane.[11] The use of a copper catalyst helps to moderate the reactivity of the carbene by forming a metal-carbenoid complex, which is more selective for cyclopropanation.

Caption: Carbene addition to an alkene.

Gustavson Reaction Modification

Historically, the reaction of 1,3-dihalides with zinc dust has been used for cyclopropane synthesis. A modified Gustavson synthesis has been reported for this compound.[12] This method involves the intramolecular cyclization of a 1,3-dibromide. While effective, this approach requires the prior synthesis of the specific dibromoalkane, making it a multi-step process. One study found that running the reaction in n-propanol at ice temperature minimized the formation of elimination by-products such as 2-methyl-1-pentene and 2-methyl-2-pentene.[12]

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its identification and for understanding its behavior in various applications.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are compiled from various authoritative sources.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ | [13][14][15][16] |

| Molecular Weight | 84.16 g/mol | [13][14][15][16] |

| CAS Number | 4127-45-1 | [14][15][16] |

| Boiling Point | 49.6 °C at 760 mmHg | [14][16] |

| Density | 0.681 g/cm³ | [13] |

| Refractive Index (n²⁰D) | 1.386 | [13] |

| Melting Point | -138 °C | [13][16] |

Stereochemistry

This compound possesses a single chiral center at the C2 position, which is bonded to a hydrogen, a methyl group, and two other carbon atoms of the ring that are themselves part of an asymmetric environment.[17] Consequently, it exists as a pair of enantiomers, (R)-1,1,2-trimethylcyclopropane and (S)-1,1,2-trimethylcyclopropane. The synthesis from an achiral alkene like 2-methyl-2-butene results in a racemic mixture of these two enantiomers. Asymmetric cyclopropanation methods would be required to produce an enantioenriched sample.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is characteristic of the molecule's structure. The geminal methyl groups (at C1) are diastereotopic and may exhibit slightly different chemical shifts. The methyl group at the chiral center (C2) will appear as a doublet due to coupling with the adjacent proton. The proton at C2 will be a complex multiplet. The methylene protons on the cyclopropane ring (C3) are also diastereotopic and will likely appear as complex multiplets.

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, reflecting their different chemical environments.[18] The number of signals will confirm the presence of six carbon atoms in unique positions.

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹. A characteristic feature of cyclopropane rings is the C-H stretching vibration that occurs at a higher frequency (around 3050-3100 cm⁻¹) and a ring deformation ("breathing") mode near 1020 cm⁻¹.

3.3.4. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 84.[19] Common fragmentation pathways for alkylcyclopropanes involve the loss of methyl groups (m/z = 69) and other alkyl fragments.

Safety and Handling

This compound is classified as toxic if swallowed.[15] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Outlook

This compound, while a simple molecule, provides a rich platform for understanding the fundamental principles of cyclopropane synthesis and characterization. The Simmons-Smith reaction and its modifications stand out as the most reliable and stereospecific methods for its preparation. The detailed physicochemical and spectroscopic data presented in this guide serve as a critical reference for its unambiguous identification. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the synthesis and properties of fundamental building blocks like this compound remains indispensable.

References

- 9.16: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. (2020-05-30).

- Addition of Carbenes to Alkenes: Cyclopropane Synthesis | Organic Chemistry Class Notes.

- Carbene Addition to Alkenes | Cyclopropane Formation & Simmons–Smith Reaction Explained - YouTube. (2021-02-13).

- 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. (2024-04-01).

- Addition of Carbenes to Alkenes: Cyclopropane Synthesis.

- The Synthesis and Properties of 1,1,2-Trimethylcyclopropane1.

- This compound - Stenutz.

- This compound | C6H12 | CID 138125 - PubChem.

- Cyclopropane, 1,1,2-trimethyl- - NIST Chemistry WebBook.

- The Synthesis and Properties of this compound 1 - ACS Publications.

- 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.

- Simmons-Smith Reaction | NROChemistry.

- Simmons–Smith reaction - Wikipedia.

- This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- Ch 14: Cyclopropane synthesis - University of Calgary.

- The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane | Journal of the American Chemical Society.

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Cyclopropane, 1,2,3-trimethyl- | C6H12 | CID 521226 - PubChem.

- Cyclopropanation of Alkenes - Master Organic Chemistry. (2023-10-18).

- Cyclopropanation - Wikipedia.

- Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions | Request PDF - ResearchGate. (2025-08-07).

- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central.

- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85) - YouTube. (2022-03-05).

- Cyclopropane, 1,1,2-trimethyl- - NIST Chemistry WebBook.

- Draw the structure of (S)-1,1,2-trimethylcyclopropane. | Homework.Study.com.

- Cyclopropane, 1,1,2-trimethyl- - NIST Chemistry WebBook.

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Addition of Carbenes to Alkenes: Cyclopropane Synthesis [ns1.almerja.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound [stenutz.eu]

- 14. This compound | 4127-45-1 [chemnet.com]

- 15. This compound | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 17. homework.study.com [homework.study.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

Introduction: The Enduring Intrigue of the Strained Ring

An In-Depth Technical Guide to 1,1,2-Trimethylcyclopropane: From Discovery to Modern Chemical Significance

In the landscape of organic chemistry, few structures are as deceptively simple yet profoundly influential as the cyclopropane ring. Its inherent ring strain and unique electronic properties bestow upon it reactivity and conformational rigidity that have been harnessed by chemists for over a century. For drug development professionals and researchers, substituted cyclopropanes are not mere chemical curiosities; they are powerful tools used to fine-tune the properties of bioactive molecules, enhancing potency, improving metabolic stability, and optimizing pharmacokinetic profiles.[1][2]

This guide delves into the history and core technical details of a foundational member of this class: This compound . We will trace its journey from the early, challenging days of its first synthesis to its characterization with modern spectroscopic methods. By understanding the origins and fundamental properties of this molecule, we gain a deeper appreciation for the broader role of the cyclopropyl motif in contemporary chemical and pharmaceutical science.

Part 1: Genesis - The Discovery and Early Synthesis of a Strained Hydrocarbon

The synthesis of cyclopropane derivatives was historically a significant challenge for organic chemists. The high ring strain makes the three-membered ring difficult to form and prone to opening. The story of this compound is intrinsically linked to the evolution of synthetic methods capable of overcoming this energetic barrier.

The Precursors: Gustavson and the Zinc-Mediated Closure

The earliest successful cyclopropane syntheses relied on intramolecular coupling of 1,3-dihalides. The most notable of these is the Gustavson reaction , first reported in 1887, which utilized zinc dust to effect the ring closure. While groundbreaking, this method often suffered from competing elimination reactions, leading to olefinic by-products and low yields, particularly with highly substituted or sterically hindered precursors.

Several decades later, researchers sought to refine this approach. Lankelma and his coworkers discovered that running the reaction in n-propanol at lower, ice-cold temperatures could significantly suppress the formation of unwanted by-products and favor cyclization.[3] This modification was a crucial step forward, paving the way for a more thorough investigation of complex cyclopropanes.

The Definitive Synthesis: The Work of Kelso, Greenlee, Derfer, and Boord (1952)

A landmark investigation published in 1952 provided the first truly comprehensive study of this compound.[3][4] This work, conducted at The Ohio State University, not only scaled up the synthesis but also meticulously characterized the hydrocarbon and its reaction by-products. The researchers adapted Lankelma's modified Gustavson procedure to produce the target molecule in sufficient quantities for detailed physical property analysis.[3]

The synthetic route begins with the conversion of 2,3-dimethyl-2-butanol to 2,3-dibromo-2-methylpentane, the crucial 1,3-dibromide precursor. This precursor is then subjected to zinc-mediated ring closure.

The following protocol is an adapted representation of the methodology described by Kelso et al. in their 1952 publication.

Step 1: Preparation of 2,3-Dibromo-2-methylpentane

-

2,3-Dimethyl-2-pentene is prepared via the dehydration of 2,3-dimethyl-2-pentanol.

-

The purified olefin is then treated with anhydrous hydrogen bromide at a low temperature to yield 2,3-dibromo-2-methylpentane. Causality Note: Using anhydrous HBr and low temperatures minimizes rearrangement and elimination side reactions, favoring the desired 1,3-dihalide product.

Step 2: Zinc-Mediated Ring Closure

-

A reaction vessel is charged with high-purity zinc dust and n-propanol. The mixture is stirred vigorously to create a slurry.

-

The slurry is cooled to ice temperature (0 °C). Causality Note: Low temperature is critical to increase the yield of the cyclopropane by disfavoring the competing dehydrohalogenation pathway that leads to olefinic by-products.

-

The 2,3-dibromo-2-methylpentane, dissolved in n-propanol, is added dropwise to the cold, stirred zinc slurry over several hours.

-

After the addition is complete, the reaction is allowed to proceed at low temperature until completion.

-

The crude product is then isolated, typically by distillation, and subjected to purification to separate the this compound from the solvent and by-products.

Caption: Workflow for the synthesis of this compound.

Reaction Products Analysis

The work by Kelso et al. was pivotal in identifying the composition of the crude product. Their analysis revealed that the desired cyclopropane was the major component, but several olefinic and alkane by-products were also formed.[3]

| Compound | Percentage of Hydrocarbon Mixture |

| This compound | 68% |

| 2-Methylpentane | Major By-product |

| 2-Methyl-1-pentene | Identified By-product |

| 2-Methyl-2-pentene | Identified By-product |

| 4-Methyl-2-pentene | Minor By-product |

| Table 1: Composition of the crude hydrocarbon product from the modified Gustavson synthesis as reported by Kelso et al. (1952).[3] |

Part 2: Structural Elucidation and Physicochemical Profile

Once a pure sample was isolated, a full characterization was possible. The initial identification relied on classical methods, which have since been corroborated and expanded upon by modern spectroscopic techniques.

Core Physicochemical Properties

The fundamental physical constants of this compound provide a baseline for its identity and behavior. These values are critical for purification, handling, and theoretical modeling.

| Property | Value | Source |

| CAS Number | 4127-45-1 | [5][6] |

| Molecular Formula | C₆H₁₂ | [5][6] |

| Molecular Weight | 84.16 g/mol | [5] |

| Boiling Point | 52.8 °C (at 760 mm Hg) | [3] |

| Density | 0.693 g/cm³ at 20 °C | [3] |

| Refractive Index (n²⁰_D) | 1.3855 | [3] |

Table 2: Key physicochemical properties of this compound.

Spectroscopic Signature

Modern spectroscopy provides unambiguous confirmation of the this compound structure. The molecule's symmetry and substitution pattern give rise to a distinct spectral fingerprint.

Caption: Structure of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. One would expect to see complex multiplets for the diastereotopic methylene protons on the cyclopropane ring (C3), a multiplet for the single proton at the C2 position, and distinct singlets or doublets for the three methyl groups. The gem-dimethyl groups at C1 are chemically non-equivalent, and the methyl group at C2 will be split by the adjacent proton.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display distinct signals for the three types of cyclopropyl carbons and the three methyl carbons, providing clear evidence of the carbon skeleton.

-

Infrared (IR) Spectroscopy : The IR spectrum is notable for C-H stretching vibrations of the cyclopropyl ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹) than those in acyclic alkanes. This is a classic diagnostic feature for the strained ring system.[6]

-

Mass Spectrometry : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern would be characterized by the loss of methyl groups (m/z = 69) and subsequent rearrangements common to small carbocycles.[5]

Part 3: Modern Relevance in Drug Discovery

While this compound itself is not a therapeutic agent, its structural framework is of immense interest to medicinal chemists. The incorporation of a cyclopropyl ring, particularly a substituted one, into a drug candidate can profoundly and beneficially alter its biological properties.[1]

The unique sp²-hybridized character of the C-C bonds in a cyclopropane ring allows it to act as a "bioisostere" for a double bond or even a phenyl ring in some contexts, while maintaining a three-dimensional structure. The trimethyl substitution pattern, as seen in this compound, further enhances lipophilicity and provides specific steric bulk that can improve binding to a target protein or shield a molecule from metabolic enzymes.

Key Advantages of the Cyclopropyl Moiety

The rationale for incorporating this structural unit into drug candidates is multifaceted and grounded in well-established principles of medicinal chemistry.

Caption: Benefits of cyclopropyl groups in drug design.

-

Enhanced Potency : By locking rotatable bonds, the cyclopropyl group reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.[1]

-

Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in a corresponding alkane. A gem-dimethyl group, like that in this compound, can act as a "metabolic shield," sterically hindering nearby sites that are susceptible to oxidation by cytochrome P450 enzymes.[1][2]

-

Reduced Off-Target Effects : The rigid conformation imposed by the ring can orient the molecule for optimal interaction with its intended target while preventing it from adopting a shape that would allow it to bind to off-target proteins, thus improving the drug's safety profile.[1]

-

Modulation of Physicochemical Properties : The addition of a cyclopropyl group increases lipophilicity, which can enhance membrane permeability and brain penetration.[1]

Conclusion

This compound serves as more than just an entry in a chemical catalog. Its history encapsulates the evolution of synthetic organic chemistry, from the brute-force methods of the 19th century to the nuanced, high-yield reactions of the 20th. The detailed characterization of this molecule provided a crucial data point for understanding the fundamental nature of strained ring systems. Today, the principles learned from simple molecules like this compound are applied at the cutting edge of drug discovery, where its structural motifs are strategically deployed to build safer, more effective medicines for the future.

References

- Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1952). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 74(1), 287–292. [Link]

- American Chemical Society Publications. (1952). The Synthesis and Properties of 1,1,2-Trimethylcyclopropane1. Journal of the American Chemical Society. [Link]

- National Institute of Standards and Technology (NIST). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook. [Link]

- Lankelma, H. P., & Shaver, F. W. (1946). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane. Journal of the American Chemical Society, 68(12), 2654–2656. [Link]

- Stenutz, R. This compound. Stenutz. [Link]

- National Center for Biotechnology Information (NCBI). This compound. PubChem Compound Summary for CID 138125. [Link]

- National Center for Biotechnology Information (NCBI). (2S)-1,1,2-trimethylcyclopropane. PubChem Compound Summary for CID 25022262. [Link]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- National Center for Biotechnology Information (NCBI). Cyclopropane, 1,2,3-trimethyl-. PubChem Compound Summary for CID 521226. [Link]

- LookChem. 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. LookChem. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 6. This compound | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 1,1,2-trimethylcyclopropane

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,2-trimethylcyclopropane

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 4127-45-1)[1][2][3][4]. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental choices and data interpretation. Detailed experimental protocols are provided as self-validating systems, and all technical claims are substantiated with citations to authoritative sources.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₆H₁₂[2][5]. As a substituted cyclopropane, its unique three-membered ring structure imparts significant ring strain, leading to chemical and physical properties distinct from acyclic alkanes[6]. The bonding in cyclopropanes is often described in terms of bent bonds, which gives the C-C bonds increased π-character and influences their reactivity and spectroscopic behavior[6]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in various applications, from synthetic chemistry to materials science. This guide provides a foundational understanding of its key spectral signatures.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a cyclopropane ring with two methyl groups attached to one carbon (C1) and a single methyl group on an adjacent carbon (C2). This substitution pattern removes the high symmetry of the parent cyclopropane molecule (D₃h)[6], meaning all carbons and most protons are chemically non-equivalent, leading to more complex NMR spectra than the parent compound.

Caption: Key ¹H-¹H NMR coupling relationships in the cyclopropane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct evidence for the number of non-equivalent carbon environments. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically distinct, resulting in six unique signals.

Signal Assignments and Rationale:

-

Ring Carbons: Similar to the protons, the ring carbons are highly shielded and appear at a high field (low ppm) compared to acyclic alkanes. The quaternary C1 will be the most deshielded of the ring carbons, followed by the tertiary C2, and finally the secondary C3, which is the most shielded.[7]

-

Methyl Carbons: The three methyl carbons will also have distinct chemical shifts, typically in the 10-25 ppm range. Their exact positions are influenced by steric and electronic effects from the rest of the molecule.

Data Summary: ¹³C NMR Spectroscopy

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C3 (Ring CH₂) | ~10 - 15 |

| C2 (Ring CH) | ~18 - 22 |

| C1 (Ring C) | ~22 - 26 |

| Methyl Carbons | ~15 - 28 |

Note: Data is available from sources including SpectraBase and PubChem, referencing work by D.P. Kelly and H.C. Brown and spectra run on a Varian CFT-20.[8][9]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound leads to the formation of a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used for identification and structural confirmation.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z corresponding to the molecular weight of the molecule, which is 84.16 g/mol .[1][2] The presence of this peak confirms the molecular formula C₆H₁₂.

-

Key Fragmentation Pathways: Alkanes and cycloalkanes fragment through the loss of alkyl radicals.[10][11] For this compound, the most prominent fragmentation involves the loss of a methyl group (CH₃•, 15 Da) to form a stable tertiary or secondary carbocation at m/z 69. Subsequent loss of ethylene (C₂H₄, 28 Da) from the ring-opened molecular ion is also a common pathway for cyclopropanes, leading to a peak at m/z 56.[12] The fragmentation process is driven by the formation of the most stable carbocation possible.[13][14] The base peak in the spectrum is often the [M-15]⁺ ion (m/z 69).

Data Summary: Mass Spectrometry (EI)

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 84 | [C₆H₁₂]⁺• | Molecular Ion (M⁺•) |

| 69 | [C₅H₉]⁺ | Loss of CH₃• (M-15), often the base peak |

| 56 | [C₄H₈]⁺• | Loss of C₂H₄ (M-28) via ring opening |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in hydrocarbon MS |

Note: The definitive mass spectrum is available from the NIST WebBook.[1]

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to validated experimental protocols. The following are generalized procedures that serve as a starting point for analysis.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two KBr or NaCl plates (neat sample).

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (GC-MS)

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., hexane or dichloromethane). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) for Electron Ionization (EI).

-

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Summary and Conclusion

The spectroscopic profile of this compound is defined by a unique set of features directly attributable to its strained three-membered ring and asymmetric substitution pattern. IR spectroscopy confirms the presence of the cyclopropyl ring and alkyl C-H bonds. NMR spectroscopy provides a detailed map of the six distinct carbon and multiple non-equivalent proton environments, with characteristic upfield shifts and stereochemically dependent coupling constants. Mass spectrometry reveals a clear molecular ion and predictable fragmentation pathways, primarily involving the loss of a methyl radical. Together, these techniques provide an unambiguous and robust characterization of this compound, essential for its reliable use in scientific research and development.

References

- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883.

- Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(15), 3897-3902.

- Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(12), 2249-2254.

- Wikipedia contributors. (2023). Cyclopropane. Wikipedia. [Link]

- Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(15), 3897-3902. [Link]

- NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Bothner-By, A. A., & Naar-Colin, C. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(5), 743-747. [Link]

- Wiberg, K. B., & Lampman, G. M. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.

- Wiley. (n.d.). This compound [¹H NMR]. In SpectraBase. [Link]

- Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. [Link]

- Allan, M., & Zobeľ, J. (2015). Electron-impact vibrational excitation of cyclopropane. The Journal of Chemical Physics, 142(14), 144307. [Link]

- Wiley-VCH. (n.d.). This compound [¹³C NMR]. In SpectraBase. [Link]

- PubChem. (n.d.). This compound.

- Chembase.cn. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. [Link]

- NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636-1643. [Link]

- Lankelma, H. P., & Shaver, F. W. (1947). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane. Journal of the American Chemical Society, 69(3), 578-579. [Link]

- Wiley-VCH. (n.d.). This compound [¹³C NMR]. In SpectraBase. [Link]

- NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Cremer, D., & Zou, W. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A, 126(46), 8527-8551. [Link]

- Chemistry LibreTexts. (2023).

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

- Stenutz, R. (n.d.). This compound. [Link]

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

- ResearchGate. (2024). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cycloc[23]arbon and Its Analogues. [Link]

- Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

- Doc Brown's Chemistry. (n.d.).

Sources

- 1. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 2. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 3. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 4. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclopropane - Wikipedia [en.wikipedia.org]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 1,1,2-Trimethylcyclopropane: Nomenclature, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 1,1,2-trimethylcyclopropane, a saturated three-membered carbocycle. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural nomenclature, stereochemical properties, synthetic methodologies, and detailed spectroscopic characterization.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is This compound , as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2]

Principles of Cycloalkane Nomenclature

The naming of substituted cycloalkanes follows a specific set of rules to ensure clarity and universality.[3][4][5]

-

Parent Chain Identification : The cyclopropane ring, consisting of three carbon atoms, serves as the parent structure. When the number of carbons in the cyclic portion is equal to or greater than the longest acyclic substituent chain, the cyclic structure is named as the parent.

-

Numbering the Substituents : The numbering of the ring carbons is initiated to assign the lowest possible locants (numbers) to the substituents. In this case, numbering begins at one of the geminal (attached to the same carbon) methyl groups. This carbon is designated as C1.[4]

-

Lowest Locant Rule : To ensure the lowest possible sum of locant numbers, the ring is numbered from C1 towards the carbon bearing the next substituent.[3][4] A carbon with multiple substituents is given a lower number than a carbon with a single substituent.[3][4] Therefore, the carbon with the two methyl groups is C1, and the adjacent carbon with one methyl group is C2. This results in the locants 1, 1, and 2.

-

Alphabetical Ordering : While not applicable here as all substituents are methyl groups, in cases with different alkyl groups, they would be listed alphabetically.[4][5]

The application of these rules unambiguously leads to the name this compound.

Caption: IUPAC numbering for this compound.

Stereochemistry: The Presence of Chirality

A critical feature of this compound is the existence of a stereocenter. The C2 carbon is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon (substituted with two methyl groups), and the C3 carbon (a CH₂ group). This makes C2 a chiral center.[6]

Consequently, this compound exists as a pair of enantiomers: (R)-1,1,2-trimethylcyclopropane and (S)-1,1,2-trimethylcyclopropane. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Caption: Enantiomers of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.[7][8] A robust and widely applicable method for creating cyclopropane rings from alkenes is the Simmons-Smith reaction.[9] This reaction involves an organozinc carbenoid, which reacts stereospecifically with an alkene.[9]

For the synthesis of this compound, the logical alkene precursor is 2-methyl-2-butene.

The Simmons-Smith Reaction Workflow

The reaction proceeds via the formation of an organozinc intermediate (a carbenoid), typically from diiodomethane and a zinc-copper couple.[9][10] This carbenoid then delivers a methylene group (:CH₂) to the double bond of the alkene in a concerted, stereospecific manner, meaning the geometry of the alkene is preserved in the cyclopropane product.[9][10]

Caption: Workflow for Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Synthesis

Objective: To synthesize this compound from 2-methyl-2-butene.

Materials:

-

Zinc-copper couple (Zn(Cu))

-

Diiodomethane (CH₂I₂)

-

2-Methyl-2-butene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, charge the flask with the zinc-copper couple. Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid.

-

Alkene Addition: Once the initial reaction subsides, add 2-methyl-2-butene to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to yield pure this compound.[7]

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[1][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the cyclopropyl protons. The two geminal methyl groups at C1 are diastereotopic and may show slightly different chemical shifts. The methyl group at C2 will appear as a doublet due to coupling with the adjacent methine proton. The cyclopropyl ring protons at C3 and the methine proton at C2 will appear in the characteristic upfield region for cyclopropanes, typically between 0 and 1 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.[11]

-

The quaternary C1 carbon will appear as a singlet.

-

The chiral C2 carbon (methine) will appear as a doublet in an off-resonance decoupled spectrum.

-

The C3 carbon (methylene) will appear as a triplet.

-

The three methyl carbons will also be visible, with the two attached to C1 potentially being inequivalent.

Table 1: Predicted NMR Chemical Shifts

| Atom | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C1 | Quaternary | 20-30 | - | - |

| C2 | Methine (CH) | 20-30 | 0.5-1.0 | Multiplet |

| C3 | Methylene (CH₂) | 10-20 | 0.1-0.5 | Multiplet |

| C1-CH₃ (x2) | Methyl (CH₃) | 15-25 | 0.8-1.2 | Singlets |

| C2-CH₃ | Methyl (CH₃) | 10-20 | 0.9-1.3 | Doublet |

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching (sp³): Just below 3000 cm⁻¹

-

Cyclopropane ring vibrations: A characteristic absorption band around 1020 cm⁻¹ can sometimes be observed for the cyclopropyl ring itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[2]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 84, corresponding to the molecular formula C₆H₁₂.[12]

-

Fragmentation: Common fragmentation pathways for alkylcyclopropanes involve the loss of methyl groups (M-15) leading to a peak at m/z = 69, and subsequent fragmentation of the ring.

Conclusion

This compound is a chiral, saturated hydrocarbon whose structure and properties are well-defined. Its IUPAC name is derived from systematic rules that prioritize the lowest locant numbers for substituents on the parent cyclopropane ring. The presence of a chiral center at C2 gives rise to enantiomeric forms. It can be reliably synthesized via established methods such as the Simmons-Smith reaction, and its identity is unequivocally confirmed through a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the foundational knowledge required for the synthesis, identification, and further investigation of this molecule in a research and development setting.

References

- Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes. Retrieved January 8, 2026.

- University of Calgary. (n.d.). Substituted Cycloalkanes.

- Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(13), 3337-3341.

- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.

- Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.

- Brilliant.org. (n.d.). IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. Retrieved January 8, 2026.

- ACS Publications. (n.d.). The Synthesis and Properties of this compound.

- Study.com. (n.g.). Draw the structure of (S)-1,1,2-trimethylcyclopropane.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Simmons–Smith reaction.

- TCI Chemicals. (n.d.). Simmons-Smith Cyclopropanation Reaction.

- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved January 8, 2026.

- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.

- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). Cyclopropane, 1,1,2-trimethyl-.

- LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. Retrieved January 8, 2026.

Sources

- 1. This compound | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 3. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Page loading... [guidechem.com]

An In-Depth Technical Guide to 1,1,2-Trimethylcyclopropane for Advanced Research

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern drug discovery and advanced chemical synthesis, the cyclopropyl group stands out as a uniquely powerful structural motif.[1] This highly strained, three-membered carbocycle offers a suite of compelling physicochemical properties that medicinal chemists and researchers leverage to overcome significant developmental hurdles.[2] The cyclopropane ring's rigid structure, combined with its unique electronic character—shorter, stronger C-H bonds and C-C bonds with significant π-character—provides a sophisticated tool for fine-tuning molecular properties.[2][3] Its incorporation into a molecular scaffold can enhance biological potency, improve metabolic stability against cytochrome P450 enzymes, modulate lipophilicity, and reduce off-target effects.[1][2][4]

This guide focuses on a specific, chiral member of this family: 1,1,2-trimethylcyclopropane (CAS No. 4127-45-1) . We will provide an in-depth exploration of its core properties, proven synthetic protocols, detailed characterization data, and its relevance within the broader context of therapeutic development, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the essential identifiers and physical characteristics of this compound.

Identification and Structure

This compound is a saturated cyclic hydrocarbon.[5] Its structure features a cyclopropane ring substituted with three methyl groups: two on the C1 carbon (a gem-dimethyl group) and one on the C2 carbon.[5][6] This substitution pattern results in the C2 carbon being a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (2R)- and (2S)-1,1,2-trimethylcyclopropane.[7]

-

Chemical Abstracts Service (CAS) Number: 4127-45-1[5][6][8][9][10]

-

IUPAC Name: this compound[6]

-

InChIKey: BXIIJPAVISPOGI-UHFFFAOYSA-N[5]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic protocols. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| Boiling Point | 49.6 °C (at 760 mmHg) | [9] |

| Density | 0.753 g/cm³ | [9] |

| Refractive Index (n²⁰D) | 1.413 | [9] |

| Vapor Pressure | 310 mmHg (at 25 °C) | [9] |

| logP (Computed) | 2.5 | [6] |

Section 2: Synthesis and Purification: A Validated Protocol

The preparation of this compound with high purity is essential for its use in further applications. The most well-documented and effective method is a modification of the Gustavson reaction, which involves the intramolecular cyclization of a 1,3-dibromide using zinc dust.[11] The protocol detailed below is based on the work of Kelso, Greenlee, Derfer, and Boord, who optimized this procedure for a larger laboratory scale.[11][12]

Causality in Experimental Design

The choice of reaction conditions is critical for maximizing the yield of the desired cyclopropane while minimizing side reactions.

-

Precursor Selection: The synthesis starts from 2,4-dibromo-2-methylpentane. The 1,3-disposition of the bromine atoms is a structural prerequisite for the formation of the three-membered ring via reductive cyclization.

-

Low-Temperature Reaction: The reaction is conducted at 0°C.[11] This is a deliberate choice to suppress dehydrohalogenation, a common side reaction with branched dibromides that leads to the formation of unsaturated acyclic by-products like 2-methyl-1-pentene and 2-methyl-2-pentene.[11] Running the reaction at a lower temperature significantly favors the desired cyclopropane formation.

-

Solvent System: An aqueous n-propanol medium is used. The protonic solvent is necessary for the Gustavson-type reaction mechanism.

Step-by-Step Synthesis and Purification Protocol

This protocol describes the synthesis of this compound from its dibromide precursor.

-

Reaction Setup: Equip a suitable reaction vessel with a mechanical stirrer, a thermometer, and an addition funnel. Charge the vessel with zinc dust and aqueous n-propanol.

-

Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

-

Reactant Addition: Slowly add 2,4-dibromo-2-methylpentane to the stirred zinc suspension, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C until completion, which can be monitored by techniques such as GC-MS to observe the disappearance of the starting dibromide.

-

Initial Product Isolation: Upon completion, distill the reaction mixture to remove all volatile components boiling up to 70°C. This crude distillate will contain the desired this compound, along with acyclic by-products and solvent.[11]

-

Drying and Purification: Dry the crude hydrocarbon fraction using a suitable drying agent (e.g., anhydrous CaCl₂).

-

Fractional Distillation: Perform a careful fractional distillation using a high-efficiency column to separate the pure this compound (b.p. ~50°C) from lower and higher boiling impurities.[11] The primary by-product, 2-methylpentane, and various methylpentenes must be effectively removed.[11]

This procedure has been reported to yield a hydrocarbon mixture containing approximately 68% this compound, with an overall yield of 67% from the dibromide.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic and Structural Characterization

Unambiguous characterization is paramount for confirming the identity and purity of a synthesized compound. The strained nature of the cyclopropane ring gives rise to distinct spectroscopic signatures.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 84.[6][13] Key fragment ions typically include those resulting from the loss of methyl groups or ring-opening pathways. The most abundant peaks are often observed at m/z 69 ([M-CH₃]⁺) and m/z 41.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For cyclopropanes, the C-H stretching vibrations appear at a characteristically high frequency, typically above 3000 cm⁻¹.[14]

-

C-H Stretching (Ring): ~3080 - 3040 cm⁻¹. This absorption is a hallmark of C-H bonds on a cyclopropyl ring and is a key diagnostic feature.[14]

-

C-H Stretching (Methyl): Absorptions in the typical alkane region of 2960-2850 cm⁻¹.

-

-CH₂- Skeletal Vibration: A distinct band is often observed around 1020-1000 cm⁻¹, which is characteristic of the cyclopropane ring itself.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for detailed structural elucidation. The high shielding environment of the cyclopropane ring results in proton and carbon signals appearing in the upfield region of the spectrum.

| Nucleus | Environment | Approximate Chemical Shift (δ, ppm) | Key Insights |

| ¹H | Ring Protons (-CH-, -CH₂-) | -0.3 to 1.0 | Highly shielded due to ring current effects; complex splitting patterns. |

| ¹H | Methyl Protons (-CH₃) | 0.8 to 1.2 | Multiple distinct signals for the gem-dimethyl and C2-methyl groups. |

| ¹³C | Ring Carbons (C1, C2, C3) | 15 to 30 | Upfield chemical shifts are characteristic of strained cyclopropyl carbons.[15] |

| ¹³C | Methyl Carbons (-CH₃) | 10 to 25 | Signals for the three distinct methyl environments.[15] |

Note: Specific chemical shifts can vary depending on the solvent and reference standard used. The data is based on typical ranges for substituted cyclopropanes.[16][17]

Characterization Summary Diagram

Caption: Key analytical data points for the characterization of the title compound.

Section 4: Reactivity and Mechanistic Considerations

The high degree of ring strain in cyclopropane (approximately 28 kcal/mol) is a defining feature of its chemistry.[18] This strain arises primarily from two sources:

-

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[18][19]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, further contributing to the molecule's inherent instability.[18]

This stored potential energy makes the cyclopropane ring susceptible to ring-opening reactions under conditions that would not affect a typical alkane.[18] For instance, catalytic hydrogenation of this compound over a nickel catalyst leads to ring cleavage, primarily yielding 2-methylpentane.[11] This reactivity is a crucial consideration for drug development professionals, as the metabolic stability of a cyclopropyl-containing drug can be influenced by enzymatic processes that exploit this inherent strain.

Section 5: The Cyclopropyl Moiety in Modern Drug Discovery

The deliberate inclusion of a cyclopropyl ring is a validated and increasingly common strategy in medicinal chemistry.[2][20] Its benefits are multifaceted and directly address common roadblocks in the drug discovery pipeline.[2]

Strategic Advantages in Drug Design

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by P450 enzymes, which can block a metabolic hotspot and increase a drug's half-life.[3][4]

-

Potency Enhancement: By acting as a rigid linker or a conformationally locked bioisostere for groups like gem-dimethyl or vinyl, the cyclopropyl ring can optimize the orientation of a molecule within a target's binding pocket, thereby increasing potency.[1]

-

Improved Pharmacokinetics: Introduction of a cyclopropyl group can alter pKa and lipophilicity, which can be used to reduce P-glycoprotein efflux, enhance permeability, and decrease plasma clearance.[2]

-

Reduced Off-Target Effects: By locking the conformation and blocking sites of unwanted metabolism, the cyclopropyl group can lead to a "cleaner" pharmacological profile with fewer off-target activities.[1]

Advances in Cyclopropanation Chemistry

While classic methods like the Simmons-Smith reaction are effective, they often require sensitive or hazardous reagents.[3] The demand for safer, more versatile, and scalable cyclopropanation methods in the pharmaceutical industry is driving significant innovation.

A recent breakthrough from researchers at Penn State demonstrated a novel pathway that transforms alkenes into cyclopropanes using visible light, oxygen, and common chemical ingredients.[21] This method proceeds through a radical-mediated mechanism, completely avoiding the highly reactive and often problematic carbene intermediates required by traditional methods.[21] This new approach is broadly applicable to complex and sensitive molecules, including pharmaceutically relevant scaffolds, representing a major step forward in making this critical structural modification more accessible and sustainable during drug development.[21]

Comparison of Cyclopropanation Strategies

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 6. This compound | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-1,1,2-trimethylcyclopropane | C6H12 | CID 25022262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | 4127-45-1 [chemnet.com]

- 10. chemwhat.com [chemwhat.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]

- 14. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectrabase.com [spectrabase.com]

- 16. scribd.com [scribd.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]

- 21. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

molecular structure of 1,1,2-trimethylcyclopropane

An In-Depth Technical Guide to the Molecular Structure of 1,1,2-Trimethylcyclopropane

Abstract

The cyclopropane moiety, a fundamental three-membered carbocycle, is a recurring motif in natural products and a versatile building block in synthetic chemistry. Its inherent ring strain dictates unique geometric, electronic, and reactive properties. This guide provides a comprehensive examination of the , a chiral derivative. We will delve into its stereochemistry, three-dimensional geometry as determined by computational and spectroscopic methods, detailed spectroscopic signatures for characterization, and the influence of its structure on reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this specific substituted cyclopropane.

Nomenclature and Stereoisomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is This compound .[1] The numbering of the cyclopropane ring begins at one of the gem-dimethyl substituted carbons (C1), proceeds to the carbon bearing the single methyl group (C2), and finishes at the remaining carbon (C3).

A critical feature of this compound is the presence of a stereocenter at the C2 position. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon (itself substituted with two methyl groups), and the C3 carbon. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These are designated as ( R )-1,1,2-trimethylcyclopropane and ( S )-1,1,2-trimethylcyclopropane.

Caption: Enantiomers of this compound.

Three-Dimensional Geometry and Conformational Analysis

The geometry of the cyclopropane ring is fundamentally dictated by its high degree of ring strain, estimated to be around 27.5 kcal/mol.[2] This strain arises from two main factors:

-

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This results in "bent" or banana bonds, where the inter-orbital angle is larger than the internuclear angle.[3]

-

Torsional Strain: The planar nature of the three-carbon ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, maximizing torsional strain.[4]

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Description | Predicted Value | Causality |

|---|---|---|---|

| C1-C2 Bond Length | Bond between the two substituted carbons | ~1.52 Å | Steric repulsion between the C1 gem-dimethyl groups and the C2 methyl group can slightly elongate this bond compared to unsubstituted cyclopropane (~1.51 Å). |

| C1-C3 / C2-C3 Bond Lengths | Bonds involving the unsubstituted CH₂ group | ~1.51 Å | These are expected to be closer to the standard cyclopropane C-C bond length. |

| C-C-C Angles | Internal ring angles | ~60° | Largely fixed by the cyclic nature of the molecule. |

| H-C2-C1-C(gem) Dihedral Angle | Torsional angle defining methyl group conformation | Varies | The methyl groups will rotate to minimize steric interactions. The C2-methyl group likely adopts a staggered conformation relative to the C1-geminal methyl groups. |

Conformational Flexibility: The primary source of conformational flexibility in this compound is the rotation of the three methyl groups around their respective C-C single bonds. The cyclopropane ring itself is exceptionally rigid.[4] The rotational barriers for these methyl groups are influenced by steric hindrance from neighboring groups. The two geminal methyl groups at C1 will experience steric repulsion, and both will interact with the methyl group at C2. These interactions, though small, define the minimum energy conformation of the molecule.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's connectivity and chemical environment.

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule. The high ring strain and resulting electronic structure cause protons and carbons of the cyclopropane ring to be significantly shielded, appearing at unusually high-field (low ppm) values in the NMR spectrum.[6]

¹H NMR Spectrum: The proton NMR spectrum of this compound is complex due to the chirality and the diastereotopic nature of the protons on the C3 carbon.

-

Methyl Protons: Three distinct signals are expected for the three methyl groups. The two geminal methyls at C1 are diastereotopic and thus chemically non-equivalent, giving rise to two separate singlets. The methyl group at C2 will appear as a doublet due to coupling with the adjacent proton at C2.

-

Ring Protons: The single proton at the chiral center (C2) will appear as a complex multiplet due to coupling with the C2-methyl protons and the two diastereotopic protons on C3. The two protons on C3 are also diastereotopic and will appear as distinct multiplets, coupling with each other (geminal coupling) and with the proton on C2 (vicinal coupling).

¹³C NMR Spectrum: The carbon NMR spectrum provides a clear count of the unique carbon environments.

-

Methyl Carbons: Three distinct signals are expected for the three methyl groups due to their different chemical environments.

-

Ring Carbons: Three signals are expected for the ring carbons (C1, C2, and C3), confirming the asymmetry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C1-(CH₃)₂ (gem-cis) | ~0.9 - 1.1 | ~20 - 25 | Singlet |

| C1-(CH₃)₂ (gem-trans) | ~0.9 - 1.1 | ~25 - 30 | Singlet |

| C2-CH₃ | ~1.0 - 1.2 | ~15 - 20 | Doublet |

| C2-H | ~0.5 - 0.7 | ~20 - 25 | Multiplet |

| C3-H₂ | ~0.1 - 0.4 | ~10 - 15 | Multiplets |

Note: These are estimated values. Actual spectra should be consulted for precise assignments.[1][7]

Infrared (IR) Spectroscopy

Vibrational spectroscopy probes the molecule's functional groups and skeletal structure.[8][9] For this compound, the key IR absorptions are:

-

C-H Stretching (sp³): Strong bands in the 2850-3000 cm⁻¹ region corresponding to the methyl C-H bonds.

-

C-H Stretching (cyclopropyl): A characteristic, slightly higher frequency band around 3050-3080 cm⁻¹ for the C-H bonds directly attached to the strained ring.

-

CH₂ Scissoring/Bending: Absorptions around 1450-1470 cm⁻¹.

-

Cyclopropane Ring Vibrations: A characteristic band, often referred to as the "ring breathing" mode, typically appears near 1020 cm⁻¹.[10]

Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Causality: Deuterated solvent is used to avoid a large interfering solvent signal in the proton spectrum.[6] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness: A stable lock ensures field stability throughout the experiment, preventing signal drift. c. Shim the magnetic field to optimize its homogeneity. This is visually confirmed by observing a sharp, symmetrical signal for the TMS peak. Trustworthiness: Proper shimming is critical for high resolution and accurate multiplet analysis.

-

Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (~2-4 seconds). b. Apply a calibrated 90° radiofrequency pulse. c. Collect the Free Induction Decay (FID) signal. d. Repeat the process for a set number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The signal increases by the number of scans (N), while the noise increases by the square root of N.

-

Data Processing: a. Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in pure absorption mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak. The relative ratios of these integrals should correspond to the ratio of protons in each unique environment, providing a self-check on the assignment.

Synthesis and Reactivity

Synthesis: A common route to substituted cyclopropanes is the cyclopropanation of an alkene. For this compound, a logical precursor would be 2-methyl-2-butene. The Simmons-Smith reaction, using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a classic and effective method for this transformation.

Reactivity: The chemical reactivity of this compound is dominated by its high ring strain.[11] Reactions that lead to the opening of the three-membered ring are thermodynamically favorable. For example, catalytic hydrogenation with H₂ over a palladium or platinum catalyst at elevated temperature and pressure will cleave a C-C bond to yield the corresponding acyclic alkane, 2,3-dimethylbutane. The strained bonds are also susceptible to attack by strong electrophiles, initiating ring-opening pathways.[12][13]

Applications in Research

While not a widely used commercial chemical, this compound and its derivatives serve as important model compounds in physical organic chemistry for studying the effects of strain and substitution on molecular properties and reactivity. The rigid, well-defined geometry of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry and drug design, where it can act as a conformationally restricted bioisostere for other chemical groups.[2]

Conclusion

The is a fascinating case study in the interplay of ring strain, steric effects, and stereochemistry. Its chiral nature, the unique spectroscopic signatures resulting from its strained electronic system, and its strain-driven reactivity make it a molecule of significant academic interest. A thorough understanding of its three-dimensional structure and spectroscopic properties, as outlined in this guide, is essential for any scientist working with or designing molecules containing this fundamental carbocyclic unit.

References